3,4,5-trimethoxy-N-(2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)-5-(4-phenylpiperazine-1-carbonyl)phenyl)benzamide
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Description
3,4,5-trimethoxy-N-(2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)-5-(4-phenylpiperazine-1-carbonyl)phenyl)benzamide is a useful research compound. Its molecular formula is C38H41N5O6 and its molecular weight is 663.775. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Compounds with complex structures, including those related to the specified chemical, often play a critical role in the development of new synthetic pathways and the discovery of novel heterocyclic compounds. For example, research demonstrates the creation of new heterocyclic systems through reactions involving aminonaphthyridinones, indicating the potential for similar compounds to contribute to the expansion of synthetic chemistry and the exploration of new chemical spaces (Deady & Devine, 2006).
Antiproliferative and Anticonvulsant Activities
Some related compounds have been studied for their biological activities, including antiproliferative and anticonvulsant effects. These studies are crucial for the development of new therapeutic agents. For instance, certain benzamides have shown promise in preclinical models for their anticonvulsant properties (Mussoi et al., 1996), and other compounds have been evaluated for their antiproliferative activity against cancer cell lines (Liszkiewicz, 2002).
Antimicrobial Applications
The synthesis and evaluation of novel compounds for antimicrobial activity represent another significant area of research. Studies involving the creation and testing of novel benzylpiperazine derivatives, for example, have shown significant antibacterial and antifungal activities, highlighting the potential for similar compounds to contribute to the development of new antimicrobial agents (Mandala et al., 2013).
properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)-5-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N5O6/c1-47-33-20-27(21-34(48-2)36(33)49-3)37(45)39-30-19-26(38(46)41-16-14-40(15-17-41)29-8-5-4-6-9-29)12-13-32(30)42-22-25-18-28(24-42)31-10-7-11-35(44)43(31)23-25/h4-13,19-21,25,28H,14-18,22-24H2,1-3H3,(H,39,45) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLGNLYFKHGMCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)N5CC6CC(C5)C7=CC=CC(=O)N7C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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